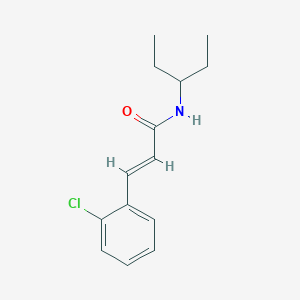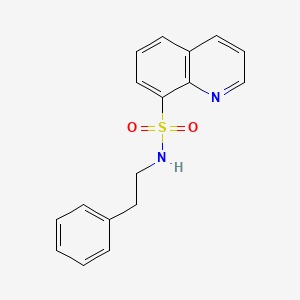
N-(2-phenylethyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-8-quinolinesulfonamide, commonly known as PQS, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of sulfonamide compounds and is a derivative of quinoline. PQS has been extensively studied in various fields of science, including medicine, biochemistry, and microbiology, due to its potential applications in drug development and disease treatment.
Wirkmechanismus
The mechanism of action of PQS is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. PQS has been shown to inhibit the activity of DNA polymerase and RNA polymerase, which are essential enzymes for DNA and RNA synthesis. PQS has also been shown to disrupt the function of mitochondria, leading to the production of reactive oxygen species and cell death.
Biochemical and Physiological Effects:
PQS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PQS can induce apoptosis, or programmed cell death, in cancer cells. PQS has also been shown to inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is a common cause of hospital-acquired infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PQS in lab experiments is its versatility. PQS can be used in a variety of assays and experiments, making it a useful tool for researchers in many different fields. PQS is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources.
One limitation of using PQS in lab experiments is its potential toxicity. PQS has been shown to have cytotoxic effects on some cell types, which could limit its use in certain assays. Additionally, PQS has been shown to be unstable in some conditions, which could affect its reliability in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on PQS. In medicine, PQS could be further studied for its potential use in cancer treatment and antibiotic development. In biochemistry, PQS could be used to study protein-protein interactions in more detail. In microbiology, PQS could be studied for its role in bacterial virulence and as a potential target for new antibacterial treatments.
Conclusion:
In conclusion, N-(2-phenylethyl)-8-quinolinesulfonamide, or PQS, is a versatile compound that has been extensively studied for its potential applications in medicine, biochemistry, and microbiology. PQS has a unique set of properties that make it a useful tool for researchers in many different fields. Further research on PQS could lead to new discoveries and advancements in a variety of scientific fields.
Synthesemethoden
The synthesis of PQS involves the reaction of 2-phenylethylamine with 8-hydroxyquinoline-2-sulfonic acid in the presence of a catalyst, such as sulfuric acid. The reaction produces PQS as a white crystalline powder, which can be purified by recrystallization or chromatography. The synthesis of PQS is a relatively simple and cost-effective process, making it a popular compound for scientific research.
Wissenschaftliche Forschungsanwendungen
PQS has been extensively studied for its potential applications in various fields of science. In medicine, PQS has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. PQS has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
In biochemistry, PQS has been used as a tool for studying protein-protein interactions. PQS can bind to specific proteins, allowing researchers to study the interactions between these proteins in detail. PQS has also been used as a fluorescent probe for detecting the presence of certain molecules in cells.
In microbiology, PQS has been shown to play a role in the virulence of certain bacteria. PQS is produced by some bacteria as a signaling molecule, which can regulate the expression of virulence genes. Understanding the role of PQS in bacterial virulence could lead to the development of new strategies for combating bacterial infections.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-22(21,19-13-11-14-6-2-1-3-7-14)16-10-4-8-15-9-5-12-18-17(15)16/h1-10,12,19H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICUYIIUAGOVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-nitro-2-[(phenylsulfonyl)-NNO-azoxy]-1,3-propanediol](/img/structure/B5816843.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5816848.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5816851.png)
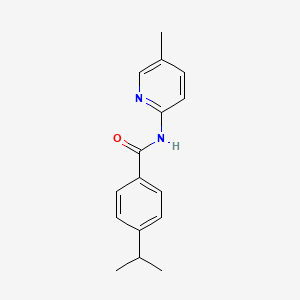
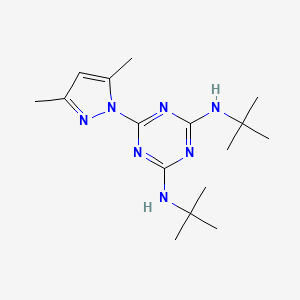
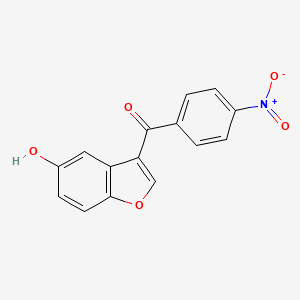
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
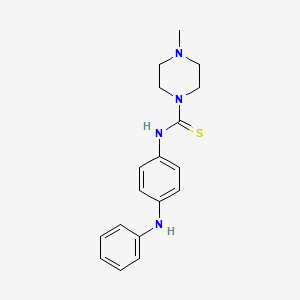
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)
